![molecular formula C20H24ClN3O3 B6139762 N-[4-(4-chlorophenyl)piperazin-1-yl]-1-(2,4,5-trimethoxyphenyl)methanimine](/img/structure/B6139762.png)
N-[4-(4-chlorophenyl)piperazin-1-yl]-1-(2,4,5-trimethoxyphenyl)methanimine
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Overview
Description
N-[4-(4-chlorophenyl)piperazin-1-yl]-1-(2,4,5-trimethoxyphenyl)methanimine is a compound that features a piperazine ring substituted with a 4-chlorophenyl group and a methanimine group attached to a 2,4,5-trimethoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(4-chlorophenyl)piperazin-1-yl]-1-(2,4,5-trimethoxyphenyl)methanimine typically involves the following steps:
Formation of the Piperazine Derivative: The piperazine ring is first substituted with a 4-chlorophenyl group. This can be achieved through a nucleophilic substitution reaction where piperazine reacts with 4-chlorobenzyl chloride in the presence of a base such as potassium carbonate.
Formation of the Methanimine Group: The 2,4,5-trimethoxybenzaldehyde is then reacted with the substituted piperazine derivative to form the methanimine group. This reaction is typically carried out under reflux conditions in the presence of a suitable solvent like ethanol.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis equipment, and rigorous purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[4-(4-chlorophenyl)piperazin-1-yl]-1-(2,4,5-trimethoxyphenyl)methanimine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the methanimine group to an amine.
Substitution: The piperazine ring can undergo further substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophiles like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products
Oxidation: N-oxides of the compound.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
N-[4-(4-chlorophenyl)piperazin-1-yl]-1-(2,4,5-trimethoxyphenyl)methanimine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential as a pharmaceutical agent, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[4-(4-chlorophenyl)piperazin-1-yl]-1-(2,4,5-trimethoxyphenyl)methanimine involves its interaction with specific molecular targets and pathways. The piperazine ring is known to interact with various neurotransmitter receptors, which can modulate their activity. The methanimine group may also play a role in the compound’s biological activity by interacting with cellular enzymes and proteins.
Comparison with Similar Compounds
Similar Compounds
- N-[4-(4-bromophenyl)piperazin-1-yl]-1-(2,4,5-trimethoxyphenyl)methanimine
- N-[4-(4-fluorophenyl)piperazin-1-yl]-1-(2,4,5-trimethoxyphenyl)methanimine
- N-[4-(4-methylphenyl)piperazin-1-yl]-1-(2,4,5-trimethoxyphenyl)methanimine
Uniqueness
N-[4-(4-chlorophenyl)piperazin-1-yl]-1-(2,4,5-trimethoxyphenyl)methanimine is unique due to the presence of the 4-chlorophenyl group, which can significantly influence its chemical and biological properties. This substitution can enhance the compound’s stability, reactivity, and potential biological activity compared to its analogs.
Properties
IUPAC Name |
N-[4-(4-chlorophenyl)piperazin-1-yl]-1-(2,4,5-trimethoxyphenyl)methanimine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24ClN3O3/c1-25-18-13-20(27-3)19(26-2)12-15(18)14-22-24-10-8-23(9-11-24)17-6-4-16(21)5-7-17/h4-7,12-14H,8-11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGNSNTFKQUBFOR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1C=NN2CCN(CC2)C3=CC=C(C=C3)Cl)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24ClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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